REACTION_SMILES
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[C:1]([CH3:2])([CH3:3])([CH3:4])[c:5]1[c:6]([OH:18])[cH:7][c:8]([N+:15]([O-:16])=[O:17])[c:9]([C:11]([CH3:12])([CH3:13])[CH3:14])[cH:10]1.[CH3:23][CH2:24][OH:25].[CH:19]([O-:20])=[O:21].[NH4+:22]>>[C:1]([CH3:2])([CH3:3])([CH3:4])[c:5]1[c:6]([OH:18])[cH:7][c:8]([NH2:15])[c:9]([C:11]([CH3:12])([CH3:13])[CH3:14])[cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)c1cc(C(C)(C)C)c([N+](=O)[O-])cc1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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Type
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product
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Smiles
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CC(C)(C)c1cc(C(C)(C)C)c(O)cc1N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |